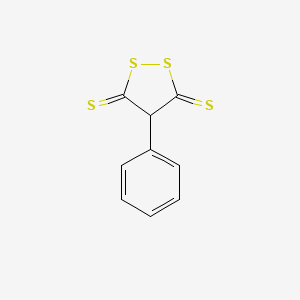![molecular formula C10H20N2O4 B8060948 Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate](/img/structure/B8060948.png)
Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes an amino group, a tert-butoxy carbonyl group, and a butanoate moiety. Its unique properties make it a valuable reagent in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate typically involves the following steps:
Amination: The starting material, methyl 3-aminobutanoate, undergoes amination to introduce the amino group at the 3-position.
Protection: The amino group is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling: The protected amino compound is coupled with an appropriate reagent to introduce the tert-butoxy carbonylamino group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Substituted amides and amines
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino acids and peptides. Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates. Industry: It finds applications in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carbonyl group can participate in various chemical reactions. The specific mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 4-[(tert-butoxy)carbonylamino]-3-oxobutanoate: Similar structure but with a ketone group instead of an amino group.
Methyl 3-(4-[(tert-butoxy)carbonylamino]piperidin-1-yl)propanoate: Contains a piperidine ring instead of a butanoate moiety.
Uniqueness: Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.
Propiedades
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11)5-8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXQNWLOYKCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8060918.png)








